molecular formula C21H15N3O5 B5545284 [4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate

[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate

Cat. No.: B5545284
M. Wt: 389.4 g/mol
InChI Key: GKHOKTFORWYQRY-FSJBWODESA-N
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Description

[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring, a benzodioxole moiety, and a hydrazone linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the condensation of pyridine-2-carboxylic acid hydrazide with 4-formylphenyl 1,3-benzodioxole-5-carboxylate under acidic or basic conditions to form the hydrazone linkage. The reaction is often carried out in solvents like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. For example, catalytic hydrogenation or oxidation steps may be employed to refine the final product.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

Industrially, this compound is used in the synthesis of advanced materials and specialty chemicals. Its versatility makes it valuable for producing polymers, dyes, and other high-value products.

Mechanism of Action

The mechanism of action of [4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate apart is its combination of a pyridine ring, benzodioxole moiety, and hydrazone linkage

Properties

IUPAC Name

[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5/c25-20(17-3-1-2-10-22-17)24-23-12-14-4-7-16(8-5-14)29-21(26)15-6-9-18-19(11-15)28-13-27-18/h1-12H,13H2,(H,24,25)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHOKTFORWYQRY-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=C(C=C3)C=NNC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=C(C=C3)/C=N/NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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